

A Technical Guide to the Chemical Structure of Doramectin Monosaccharide

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Compound of Interest

Compound Name: *Doramectin monosaccharide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, properties, and relevant experimental methodologies associated with **doramectin monosaccharide**. As a primary degradation product of the potent anthelmintic agent doramectin, understanding its structure and formation is critical for stability studies, metabolite identification, and impurity profiling in drug development.

Core Chemical Structure and Nomenclature

Doramectin monosaccharide is a macrocyclic lactone and a member of the avermectin family of compounds. Structurally, it is an intermediate degradation product formed via the acid-catalyzed hydrolysis of the terminal L-oleandrose sugar from its parent compound, doramectin. [1][2][3] The formal chemical name for **doramectin monosaccharide** is 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl- α -L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a.[2]

The core structure consists of a complex 16-membered pentacyclic lactone aglycone, which is characteristic of the avermectins. Key structural features include:

- A spiroketal system formed by two fused tetrahydrofuran rings.
- A cyclohexyl group at the C-25 position, which distinguishes doramectin and its derivatives from ivermectin.

- A single L-oleandrose sugar moiety attached via a glycosidic bond at the C-13 position. The removal of the second, terminal oleandrose from the disaccharide chain of doramectin results in the formation of the monosaccharide.

Further hydrolysis of this remaining sugar unit leads to the formation of doramectin aglycone.

Physicochemical and Spectroscopic Data

Quantitative data for **doramectin monosaccharide** is summarized below. While detailed public records of its specific NMR spectral assignments are scarce, the properties of the parent compound and related avermectins are well-documented.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	165108-44-1	[1][2]
Molecular Formula	C ₄₃ H ₆₂ O ₁₁	[1][2]
Formula Weight	755.0 g/mol	[2]
Purity (Typical)	>95% by HPLC	[4][5]
Appearance	Solid	[2]
Solubility	Soluble in ethanol, methanol, DMF, DMSO	[4]
Storage Temperature	-20°C	[1][4]

Spectroscopic Data

Publicly accessible, peer-reviewed ¹H-NMR and ¹³C-NMR datasets specifically detailing the chemical shifts for **doramectin monosaccharide** are not readily available. Characterization is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) by comparing the retention time and mass-to-charge ratio against a reference standard.

Formation and Analysis: Experimental Protocols

Doramectin monosaccharide is not produced biosynthetically but is rather a product of chemical degradation. The following sections detail representative protocols for its formation and analysis.

Synthesis via Acid-Catalyzed Hydrolysis of Doramectin

This protocol is adapted from established methods for the controlled hydrolysis of avermectins to generate degradation products, including the monosaccharide.[6]

Objective: To selectively cleave the terminal oleandrose unit from doramectin to yield **doramectin monosaccharide**.

Materials:

- Doramectin reference standard
- Acetonitrile (ACN), HPLC grade
- Hydrochloric acid (HCl), 0.5 M
- Sodium hydroxide (NaOH), 0.5 M
- Deionized water
- Preparative HPLC system

Protocol:

- **Dissolution:** Dissolve a known quantity of doramectin (e.g., 500 mg) in HPLC-grade acetonitrile.
- **Acid Treatment:** Add an equal volume of 0.5 M HCl to the doramectin solution.
- **Incubation:** Allow the reaction mixture to stir at room temperature for a controlled period (e.g., 12-24 hours). The reaction progress should be monitored periodically by analytical HPLC to maximize the yield of the monosaccharide and minimize the formation of the aglycone.

- Neutralization: Carefully add 0.5 M NaOH to neutralize the solution to approximately pH 7.0.
- Purification: Purify the resulting mixture using a preparative reverse-phase HPLC system (e.g., using a C18 column). A gradient elution with water and acetonitrile is typically employed.
- Fraction Collection: Collect the fractions corresponding to the **doramectin monosaccharide** peak, as identified by a UV detector (e.g., at 245 nm) and confirmed by mass spectrometry.
- Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified **doramectin monosaccharide** solid.

Analytical Methodology for Separation and Quantitation

This method describes a stability-indicating HPLC approach for separating doramectin from its related substances, including the monosaccharide.[\[7\]](#)[\[8\]](#)

Objective: To resolve and quantify doramectin and its degradation products.

Instrumentation & Columns:

- HPLC system with UV detector
- Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size) or equivalent reverse-phase column.[\[7\]](#)

Chromatographic Conditions:

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[\[7\]](#)
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C[\[7\]](#)
- Detection Wavelength: 245 nm[\[7\]](#)[\[8\]](#)
- Injection Volume: 10 µL
- Sample Diluent: Methanol[\[7\]](#)

Procedure:

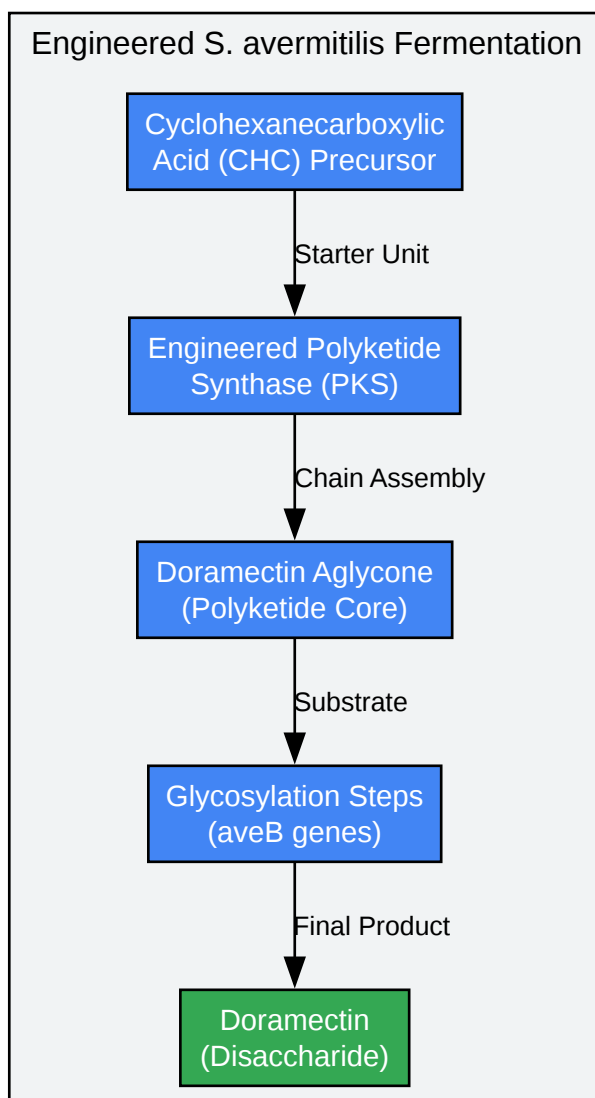
- **Standard Preparation:** Prepare a stock solution of **doramectin monosaccharide** reference standard in methanol. Create a series of dilutions to establish a calibration curve.
- **Sample Preparation:** Dissolve the test sample (e.g., from a forced degradation study) in methanol to a known concentration.
- **Analysis:** Inject the standards and samples onto the HPLC system.
- **Quantitation:** Identify the **doramectin monosaccharide** peak based on its retention time relative to the standard. Quantify the amount present using the calibration curve derived from the reference standard.

Key Pathways and Relationships

The following diagrams illustrate the critical relationships involving **doramectin monosaccharide**, from the biosynthesis of its parent compound to its formation and biological relevance.

Biosynthesis Workflow of Parent Compound: Doramectin

The parent compound, doramectin, is not a natural product but is derived from the engineered biosynthesis pathway of avermectin in *Streptomyces avermitilis*.^[9]^[10] The key modification involves swapping the native polyketide synthase (PKS) loading module with one that utilizes cyclohexanecarboxylic acid (CHC) as a starter unit, which is supplied exogenously during fermentation.^[11]

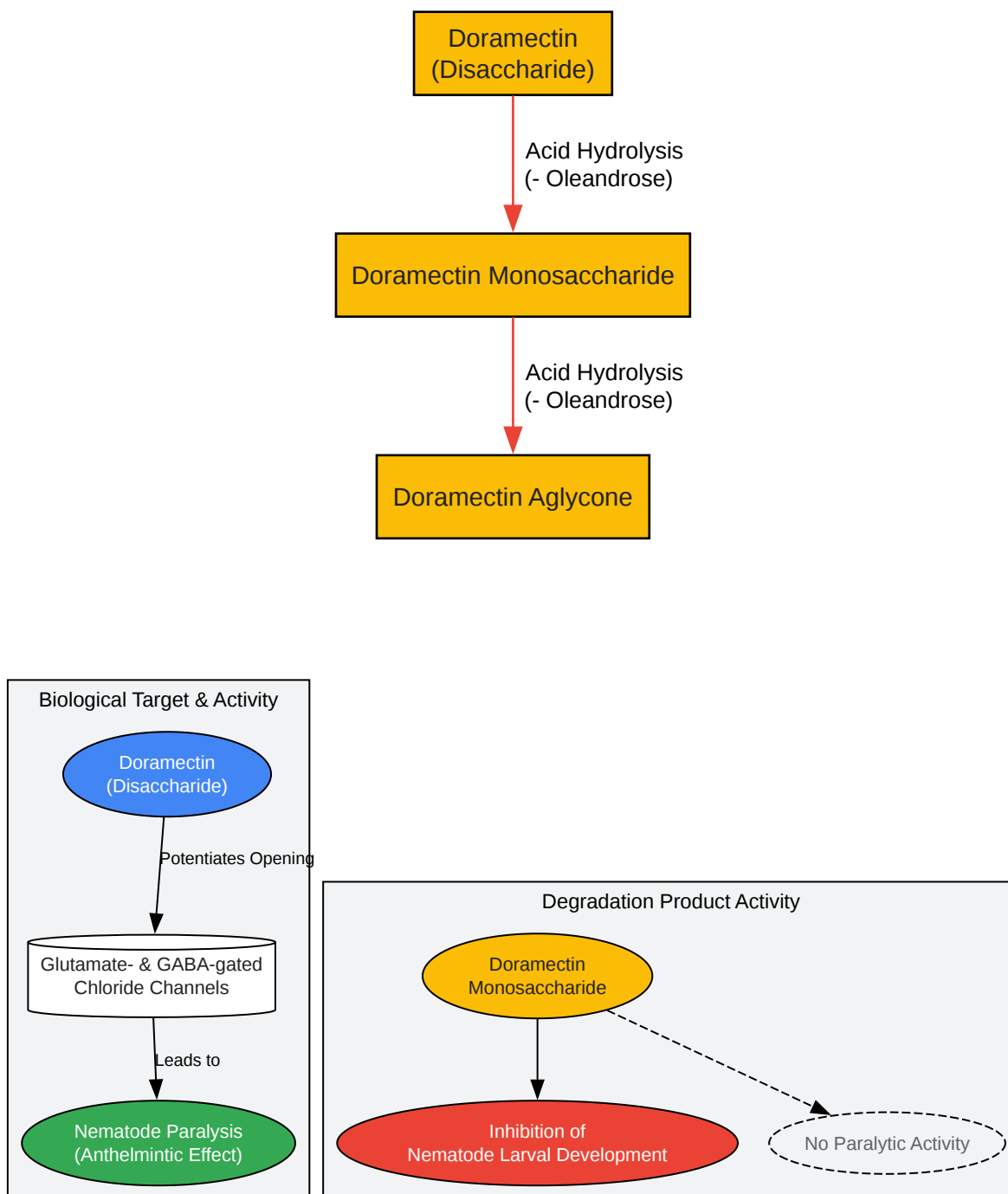


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Caption: Engineered biosynthesis of doramectin in *S. avermitilis*.

Chemical Degradation Pathway

Doramectin monosaccharide is a direct product of the chemical degradation of doramectin, typically under acidic conditions. This represents the primary pathway for its formation outside of biological metabolism.



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